

4-Chloro-8-methoxy-2,6-dimethylquinoline MSDS and safety data sheet

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Compound of Interest

Compound Name: 4-Chloro-8-methoxy-2,6-dimethylquinoline

Cat. No.: B11884106

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Technical Guide: 4-Chloro-8-methoxy-2,6-dimethylquinoline

CAS Number: 1315346-91-8 Document Type: Material Safety & Technical Data Guide Version: 1.0 (Scientific Reference)

Chemical Identity & Significance

This compound is a polysubstituted quinoline derivative characterized by a reactive chlorine atom at the C4 position. In drug discovery, this specific scaffold exploits the C4-chlorine as a "warhead" for Nucleophilic Aromatic Substitution (

) reactions, allowing researchers to couple complex amines or alkoxides to the quinoline core. The methoxy (C8) and methyl (C2, C6) substituents modulate the electronic properties and lipophilicity of the ring, often tuning the pharmacokinetic profile of the final drug candidate (e.g., kinase inhibitors or antimalarials).

Physicochemical Properties

| Property | Specification |
|-------------------|--|
| Chemical Name | 4-Chloro-8-methoxy-2,6-dimethylquinoline |
| CAS Number | 1315346-91-8 |
| Molecular Formula | |
| Molecular Weight | 221.68 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DCM, Chloroform; Insoluble in water |
| Melting Point | Predicted range:[1] 85–95 °C (Based on structural analogs) |
| Reactivity | Electrophilic at C4; susceptible to hydrolysis under strong acidic/basic conditions. |

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) with 4-chloro-quinoline derivatives.

Signal Word:WARNING

Hazard Statements (H-Codes)

- H315: Causes skin irritation.[2][3][4]
- H319: Causes serious eye irritation.[3][4][5]
- H335: May cause respiratory irritation.[6]
- H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).

Precautionary Statements (P-Codes)

- P261: Avoid breathing dust/fume/gas/mist/vapors.[3]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

- P305 + P351 + P338:IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3][4][5] Continue rinsing.[3][4][5]
- P302 + P352:IF ON SKIN: Wash with plenty of soap and water.[2][4][6]

Emergency Response & First Aid

Scientific Rationale: Chloroquinolines are lipophilic irritants. They can penetrate the stratum corneum and cause delayed sensitization. Immediate decontamination is critical to prevent systemic absorption.

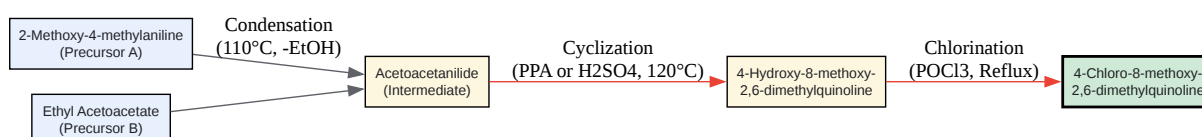
- Eye Contact: Do not rub.[4] Flush with saline or water for 15 minutes, lifting eyelids. The basic nitrogen in the ring can exacerbate irritation; pH neutralization is vital.
- Skin Contact: Wash with lipophilic soap (e.g., polyethylene glycol-based) if available, followed by water. Isolate contaminated clothing.[3][4][5][6]
- Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), administer oxygen.
- Ingestion: Do NOT induce vomiting. The compound may be corrosive to the esophageal lining due to hydrolysis. Rinse mouth and seek medical attention.

Synthesis & Experimental Protocols

Note: This protocol describes the standard Conrad-Limpach-Knorr synthesis adapted for this substitution pattern.

Reaction Scheme Visualization

The following diagram outlines the convergent synthesis from aniline precursors.



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Figure 1: Synthetic pathway via the Conrad-Limpach-Knorr cyclization method.[7]

Detailed Methodology

Step 1: Condensation

- Equimolar amounts of 2-methoxy-4-methylaniline and ethyl acetoacetate are mixed in toluene.
- Catalytic acetic acid is added.
- Reflux with a Dean-Stark trap to remove water/ethanol azeotropically.
- Endpoint: Disappearance of aniline on TLC.

Step 2: Cyclization (Thermodynamic Control)

- The resulting acetoacetanilide is added portion-wise to pre-heated Polyphosphoric Acid (PPA) at 120°C.
- Why: High temperature favors the formation of the quinoline ring over the kinetic isomer.
- Quench reaction over crushed ice and neutralize with NaOH to precipitate the 4-hydroxy intermediate.

Step 3: Chlorination (The Critical Step)

- Suspend the dry 4-hydroxy intermediate in neat Phosphorus Oxychloride ().
- Reflux at 105°C for 2–4 hours.
- Safety Note: This generates HCl gas. A caustic scrubber (NaOH trap) is mandatory.
- Remove excess

under reduced pressure.

- Basify residue with

(cold) to liberate the free base 4-chloro product.

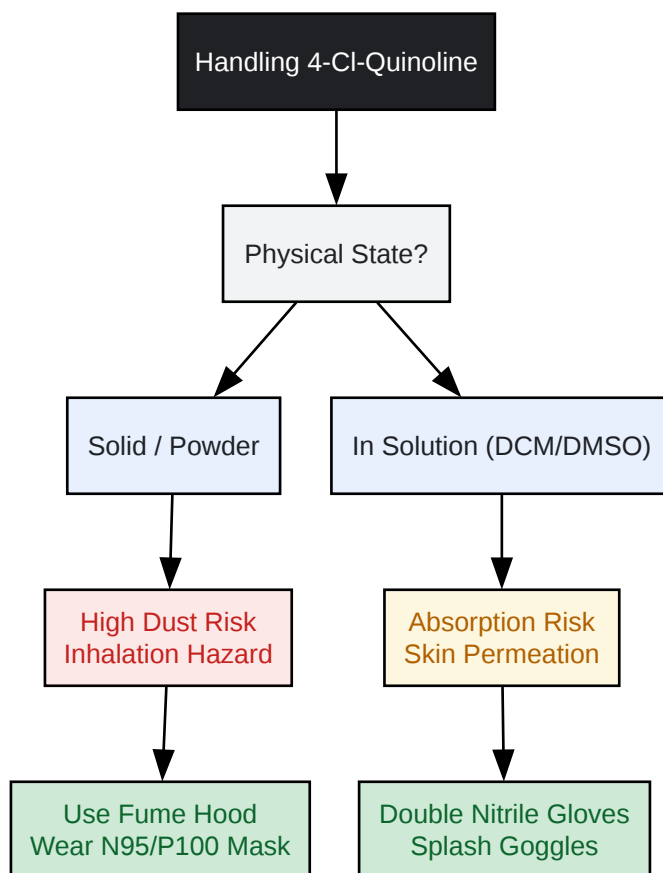
Handling, Storage & Stability

Storage Class: 6.1 (Toxic/Irritant).

- Atmosphere: Store under Argon or Nitrogen. The C4-Cl bond is relatively stable, but the electron-rich methoxy group makes the ring susceptible to oxidative degradation over months.
- Temperature: Refrigerate (2–8°C).
- Incompatibility: Strong oxidizing agents and strong nucleophiles (amines, thiols) unless intended for reaction.

Safety Decision Logic

Use this workflow to determine the appropriate safety level for your experiment.



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Figure 2: Risk assessment workflow for handling solid vs. dissolved quinoline derivatives.

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